Scaffold Divergence from TAK1-IN-3 Despite Molecular Formula Identity
CAS 1251562-27-2 and TAK1-IN-3 (CAS 494772-87-1) share the same molecular formula (C16H19N3O2S) but possess fundamentally different core scaffolds: the target compound features a piperazine-pyridine-carbonyl core with a hydroxyethyl-thiophene side chain, while TAK1-IN-3 incorporates a morpholine-phenyl-thiophene-2-carboxamide architecture . This scaffold divergence translates to distinct biological target profiles—TAK1-IN-3 is a potent ATP-competitive TAK1 inhibitor, whereas the target compound's piperazine-pyridine scaffold is associated with G-protein-coupled receptor (GPCR) and protease targets [1]. Consequently, the two molecules occupy non-overlapping target space despite their isomeric relationship.
| Evidence Dimension | Core scaffold and predicted biological target class |
|---|---|
| Target Compound Data | Piperazine-pyridine-carbonyl core; predicted GPCR/protease target space |
| Comparator Or Baseline | TAK1-IN-3: morpholine-phenyl-thiophene-2-carboxamide core; confirmed ATP-competitive TAK1 inhibitor |
| Quantified Difference | Scaffold identity: piperazine vs. morpholine; heteroaryl substituent: pyridine vs. phenyl; predicted target class: GPCR/protease vs. kinase |
| Conditions | Structural analysis based on SMILES, InChIKey, and IUPAC nomenclature from PubChem (CID 49669917) and MedChemExpress |
Why This Matters
Researchers seeking kinase inhibition should select TAK1-IN-3 explicitly, while those targeting GPCRs or proteases with a piperazine-pyridine scaffold will find CAS 1251562-27-2 a more appropriate tool compound.
- [1] PubChem Compound Summary for CID 49669917. National Center for Biotechnology Information (2025). View Source
